molecular formula C8H13NO10 B12530715 Pyridine-2,4,6-tricarboxylic acid--water (1/4) CAS No. 797052-90-5

Pyridine-2,4,6-tricarboxylic acid--water (1/4)

Cat. No.: B12530715
CAS No.: 797052-90-5
M. Wt: 283.19 g/mol
InChI Key: VLCBXRVUOUTJOT-UHFFFAOYSA-N
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Description

Pyridine-2,4,6-tricarboxylic acid–water (1/4) is a coordination compound that consists of pyridine-2,4,6-tricarboxylic acid and water in a 1:4 ratio. This compound is known for its unique structural properties and its ability to form coordination polymers with various metals. It has significant applications in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine-2,4,6-tricarboxylic acid can be synthesized through various methods, including hydrothermal synthesis and reaction with metal salts. For instance, it reacts with cadmium, manganese, nickel, magnesium, calcium, strontium, barium, and dysprosium salts under hydrothermal conditions to form different coordination polymers . The reaction conditions, such as temperature and the presence of pyridine, play a crucial role in determining the final product.

Industrial Production Methods

Industrial production of pyridine-2,4,6-tricarboxylic acid typically involves large-scale hydrothermal synthesis. This method ensures the formation of high-purity compounds with consistent properties. The use of metal salts and controlled reaction conditions allows for the efficient production of the desired coordination polymers.

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,4,6-tricarboxylic acid undergoes various chemical reactions, including coordination with metal ions, oxidation, and reduction. It forms coordination polymers with metals such as cadmium, manganese, nickel, magnesium, calcium, strontium, barium, and dysprosium .

Common Reagents and Conditions

Common reagents used in these reactions include metal salts (e.g., cadmium acetate, manganese chloride) and solvents such as water and pyridine. The reactions are typically carried out under hydrothermal conditions, which involve high temperatures and pressures.

Major Products Formed

The major products formed from these reactions are coordination polymers with different metals

Scientific Research Applications

Pyridine-2,4,6-tricarboxylic acid–water (1/4) has numerous scientific research applications:

Mechanism of Action

The mechanism of action of pyridine-2,4,6-tricarboxylic acid–water (1/4) involves its ability to form coordination bonds with metal ions. The compound’s carboxylate groups coordinate with metal ions, leading to the formation of coordination polymers. These polymers exhibit unique structural properties due to the extensive hydrogen bonding and coordination modes of the carboxylate groups .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2,6-dicarboxylic acid
  • Pyridine-3,5-dicarboxylic acid
  • Pyridine-2,4-dicarboxylic acid

Uniqueness

Pyridine-2,4,6-tricarboxylic acid is unique due to its ability to form coordination polymers with a wide range of metals. Its three carboxylate groups provide multiple coordination sites, leading to the formation of complex structures with unique properties. This distinguishes it from other pyridine carboxylic acids, which have fewer coordination sites and form simpler structures .

Properties

CAS No.

797052-90-5

Molecular Formula

C8H13NO10

Molecular Weight

283.19 g/mol

IUPAC Name

pyridine-2,4,6-tricarboxylic acid;tetrahydrate

InChI

InChI=1S/C8H5NO6.4H2O/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15;;;;/h1-2H,(H,10,11)(H,12,13)(H,14,15);4*1H2

InChI Key

VLCBXRVUOUTJOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O.O.O.O.O

Origin of Product

United States

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